![molecular formula C16H10F2N2O2S B5809409 N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5809409.png)
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide
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Overview
Description
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide, also known as DFTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFTA is a thiazole-based compound that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide is not fully understood. However, studies have suggested that N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide exerts its anti-cancer activity by inhibiting the expression of various oncogenes and inducing the expression of tumor suppressor genes. N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide has also been reported to inhibit the activity of various enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide has also been reported to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases. In addition, N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide has been reported to inhibit the activity of various enzymes involved in cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
The advantages of using N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide in lab experiments include its potent anti-cancer activity, anti-inflammatory and anti-oxidant properties, and its ability to inhibit the activity of various enzymes involved in cancer cell growth and proliferation. However, the limitations of using N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide in lab experiments include its high cost and limited availability.
Future Directions
There are several future directions for the research and development of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide. One potential direction is to investigate the use of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide in combination with other anti-cancer drugs to enhance its anti-cancer activity. Another direction is to investigate the potential of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Moreover, the development of new synthesis methods for N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide could lead to increased availability and lower costs, making it more accessible to researchers.
Synthesis Methods
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide has been synthesized using different methods, including the condensation reaction of 2,4-difluoroaniline with thiosemicarbazide, followed by cyclization with α-bromo-2-furoylacrylamide. Another method involves the reaction of 2,4-difluoroaniline with thiosemicarbazide and then with 2-furoyl chloride. Both methods have been reported to yield N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide with high purity and yield.
Scientific Research Applications
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide has shown promising results in various scientific research applications. In the field of cancer research, N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide has been reported to exhibit potent anti-cancer activity against different cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide has also been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide has been reported to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
(E)-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O2S/c17-10-3-5-12(13(18)8-10)14-9-23-16(19-14)20-15(21)6-4-11-2-1-7-22-11/h1-9H,(H,19,20,21)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZWXAFIZZTGCZ-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide |
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